Methyl 2,2,3,3-tetrafluoropropionate
CAS No.: 1893-38-5
Cat. No.: VC21219072
Molecular Formula: C4H4F4O2
Molecular Weight: 160.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1893-38-5 |
---|---|
Molecular Formula | C4H4F4O2 |
Molecular Weight | 160.07 g/mol |
IUPAC Name | methyl 2,2,3,3-tetrafluoropropanoate |
Standard InChI | InChI=1S/C4H4F4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 |
Standard InChI Key | WTZYOEZOPLDMKT-UHFFFAOYSA-N |
SMILES | COC(=O)C(C(F)F)(F)F |
Canonical SMILES | COC(=O)C(C(F)F)(F)F |
Introduction
Chemical Identity and Structure
Methyl 2,2,3,3-tetrafluoropropionate, identified by CAS number 1893-38-5, is a fluorinated ester with the molecular formula C₄H₄F₄O₂ and a molecular weight of 160.07 g/mol . The compound's structure features four fluorine atoms at positions 2 and 3 of the propionate backbone, with a methyl ester group. Its IUPAC name is methyl 2,2,3,3-tetrafluoropropanoate, and it possesses a distinctive chemical structure that contributes to its stability and reactivity profiles . The compound is also known by several synonyms, including methyl tetrafluoropropionate and methyl 3H-tetrafluoropropanoate .
The structural representation can be described using various chemical notations:
Physical and Chemical Properties
Methyl 2,2,3,3-tetrafluoropropionate exists as a colorless liquid with a distinctive odor under standard conditions . The physical and chemical properties of this compound are significantly influenced by the presence of the four fluorine atoms, which confer unique characteristics compared to non-fluorinated analogs.
Physical Properties
The compound exhibits the following physical properties:
Property | Value | Reference |
---|---|---|
Physical State | Colorless liquid | |
Boiling Point | 93-94°C (760 Torr) | |
Density | 1.3819 g/cm³ (24°C) | |
Refractive Index | 1.3195 (589.3 nm, 24°C) | |
Flash Point | 48°C | |
Molecular Weight | 160.07 g/mol |
Methyl 2,2,3,3-tetrafluoropropionate is characterized by its low volatility compared to similar non-fluorinated esters, a property attributed to the presence of fluorine atoms which increase molecular weight and intermolecular forces . The compound demonstrates relatively high stability under standard conditions, making it suitable for various applications requiring chemical resistance .
Chemical Properties
The chemical behavior of methyl 2,2,3,3-tetrafluoropropionate is strongly influenced by the electronegative fluorine atoms, which affect its reactivity and interactions with other substances . The fluorine atoms impart increased lipophilicity to the molecule, enhancing its solubility in organic solvents while reducing its water solubility compared to non-fluorinated analogs. The presence of these highly electronegative atoms also influences the reactivity of adjacent functional groups, particularly the ester moiety .
Key chemical properties include:
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Increased stability toward oxidation compared to non-fluorinated analogs
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Enhanced resistance to hydrolysis under neutral conditions
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Distinctive reactivity patterns in nucleophilic substitution reactions
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Potential for participation in halogen bonding interactions
Research Findings and Applications
Research involving methyl 2,2,3,3-tetrafluoropropionate and related compounds has revealed several interesting findings and potential applications, particularly in organic synthesis and materials development.
Synthetic Chemistry Applications
In synthetic organic chemistry, fluorinated compounds related to methyl 2,2,3,3-tetrafluoropropionate have been used in the synthesis of complex molecules. For example, related compounds have been employed in the Claisen condensation for the synthesis of 2-(trifluoromethyl)furanones, which are valuable building blocks in medicinal chemistry . These synthetic applications leverage the unique reactivity patterns conferred by the fluorine atoms.
Hydrogen Abstraction Reactions
Studies focusing on hydrogen abstraction reactions of fluorinated esters like methyl 2,2,3,3-tetrafluoropropionate have contributed to the understanding of reaction kinetics and mechanisms involving these compounds . These investigations provide valuable insights into the behavior of fluorinated compounds in various chemical environments and their potential transformations under different conditions.
Structure-Property Relationships
Research on fluorinated compounds has established important structure-property relationships, demonstrating how the presence and positioning of fluorine atoms can dramatically alter a molecule's physical properties, reactivity, and biological activity. These insights guide the rational design of fluorinated compounds for specific applications.
Comparison with Similar Compounds
Methyl 2,2,3,3-tetrafluoropropionate belongs to a family of fluorinated esters, each with distinct properties and applications. Comparing this compound with structural analogs provides insight into the effects of fluorine substitution patterns.
Comparison with Isomers
The properties of methyl 2,2,3,3-tetrafluoropropionate (CAS 1893-38-5) can be contrasted with those of its isomer, methyl 2,3,3,3-tetrafluoropropionate (CAS 382-93-4) . While both compounds contain four fluorine atoms, their different substitution patterns result in distinct physical and chemical properties. For example, methyl 2,3,3,3-tetrafluoropropionate has a reported boiling point of 95°C , slightly higher than that of methyl 2,2,3,3-tetrafluoropropionate (93-94°C) .
Comparison with Related Derivatives
Other related compounds include:
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Methyl 3-chloro-2,2,3,3-tetrafluoropropionate, which incorporates a chlorine atom in addition to the four fluorine atoms
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Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, which features an additional methoxy group
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Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate, which incorporates a complex fluorinated substituent
The following table compares some key properties of these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|---|
Methyl 2,2,3,3-tetrafluoropropionate | 1893-38-5 | C₄H₄F₄O₂ | 160.07 | Base compound |
Methyl 2,3,3,3-tetrafluoropropionate | 382-93-4 | C₄H₄F₄O₂ | 160.07 | Different fluorine positioning |
Methyl 3-chloro-2,2,3,3-tetrafluoropropionate | Not specified | C₄H₃ClF₄O₂ | 194.51 | Additional chlorine atom |
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | C₅H₆F₄O₃ | 190.09 | Additional methoxy group |
These structural variations lead to different reactivity patterns, physical properties, and potential applications for each compound.
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